molecular formula C22H20N2O6S B423007 2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate

2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate

Cat. No.: B423007
M. Wt: 440.5g/mol
InChI Key: OXLZUAZYAVUZJZ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a phenylsulfonyl hydrazinylidene moiety, and a methoxybenzoate group, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5g/mol

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H20N2O6S/c1-28-18-11-9-17(10-12-18)22(25)30-20-13-8-16(14-21(20)29-2)15-23-24-31(26,27)19-6-4-3-5-7-19/h3-15,24H,1-2H3/b23-15+

InChI Key

OXLZUAZYAVUZJZ-HZHRSRAPSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the phenylsulfonyl hydrazine derivative, followed by its reaction with an appropriate aldehyde or ketone to form the hydrazone. The final step involves the esterification of the hydrazone with 4-methoxybenzoic acid under specific reaction conditions, such as the use of a dehydrating agent and a catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methoxy-4-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl hydrazinylidene moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The methoxybenzoate group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .

Comparison with Similar Compounds

Similar compounds include:

  • 2-methoxy-4-[(E)-({4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate
  • 2-methoxy-4-[(E)-({4-[(phenylsulfonyl)amino]benzoyl}hydrazono)methyl]phenyl 4-ethoxybenzoate

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity.

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